REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([F:12])[CH:4]=1)#[N:2].[C:13](Cl)(=O)C(Cl)=O.C(N(CC)CC)C.Cl>C(Cl)Cl.CO.CN(C=O)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH3:13])=[O:8])=[C:5]([F:12])[CH:4]=1)#[N:2]
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Name
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|
Quantity
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16 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC(=C(C(=O)O)C=C1)F
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Name
|
|
Quantity
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9 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
25.8 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 3 hours at RT the yellow solution was evaporated under reduced pressure
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Duration
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3 h
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Type
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EXTRACTION
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Details
|
the product was extracted with EtOAc (3×100 mL)
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Type
|
WASH
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Details
|
The combined organic phases were washed with a semi-saturated NaHCO3 solution (200 mL), water (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
Evaporation under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C(=O)OC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |